molecular formula C16H18ClN3O3S B4280335 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide

Cat. No. B4280335
M. Wt: 367.9 g/mol
InChI Key: ITCIPZKGQODNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide, also known as CPTH6, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at the University of Dundee in 2009 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential for therapeutic applications.

Mechanism of Action

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide works by binding to the bromodomain of p300/CBP and preventing its interaction with acetylated histones. This inhibition leads to the suppression of the transcriptional activity of p300/CBP, which in turn leads to the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide in lab experiments is its specificity towards p300/CBP, which makes it a valuable tool for investigating the role of this histone acetyltransferase in various biological processes. However, its potency and selectivity can also be a limitation, as it may require higher concentrations to achieve the desired effect, which can lead to off-target effects.

Future Directions

There are several future directions for the use of 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide in scientific research. One potential area of investigation is its use in combination therapy with other anticancer agents to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of p300/CBP, which can be used as potential therapeutics for cancer and other diseases. Additionally, 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide can also be used to investigate the role of p300/CBP in other biological processes, such as neuronal development and immune response.

Scientific Research Applications

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to inhibit the activity of the histone acetyltransferase, p300/CBP, which is involved in the regulation of gene expression. This inhibition has been linked to the suppression of tumor growth in various cancer cell lines, including breast, colon, and prostate cancer.

properties

IUPAC Name

1-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-2-9-18-16(24)20-19-15(21)14-8-7-11(23-14)10-22-13-6-4-3-5-12(13)17/h3-8H,2,9-10H2,1H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCIPZKGQODNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide
Reactant of Route 3
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide
Reactant of Route 4
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide
Reactant of Route 5
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide
Reactant of Route 6
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.